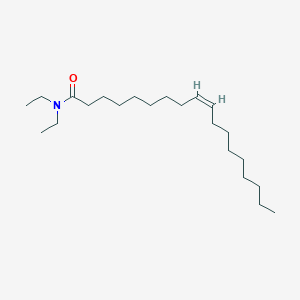

(Z)-N,N-Diethyl-9-octadecenamide

Description

Contextualization within Amide Chemistry and Long-Chain Fatty Acid Derivatives

Amides are a fundamental class of organic compounds characterized by a carbonyl group bonded to a nitrogen atom. (Z)-N,N-Diethyl-9-octadecenamide belongs to the subclass of tertiary amides, where the nitrogen atom is bonded to two ethyl groups in addition to the carbonyl carbon. This substitution pattern influences its chemical reactivity and physical properties, such as its melting point, boiling point, and solubility.

A validated synthesis method for this compound involves the conversion of oleic acid to its acyl chloride, which is then reacted with diethylamine (B46881) to form the final amide product. This process requires careful control of temperature to prevent unwanted side reactions.

Below is a table summarizing the key chemical properties of this compound:

| Property | Value |

| CAS Number | 13653-23-1 guidechem.comchemicalbook.com |

| Molecular Formula | C22H43NO guidechem.com |

| Molecular Weight | 337.58 g/mol guidechem.com |

| IUPAC Name | (Z)-N,N-diethyloctadec-9-enamide |

| Topological Polar Surface Area | 20.3 Ų guidechem.com |

| Rotatable Bond Count | 17 guidechem.com |

Historical Perspective on Related Oleic Acid Amides in Research

Research into oleic acid amides has a rich history, with the primary amide, oleamide (B13806) ((Z)-9-octadecenamide), being one of the most extensively studied. nih.govresearchgate.net Oleamide was first identified in the cerebrospinal fluid of sleep-deprived cats and was shown to induce sleep, highlighting its role as a potential endogenous signaling molecule. nih.gov This discovery spurred further investigation into the biological activities of other fatty acid amides.

Subsequent research has explored a variety of N-substituted oleic acid amides to understand structure-activity relationships. For instance, studies have compared the biological effects of primary amides like oleamide with tertiary amides such as (Z)-N,N-dimethyl-9-octadecenamide and this compound. It has been observed that primary amides often exhibit stronger biological activity due to their ability to form hydrogen bonds, a capacity that is reduced in N,N-disubstituted derivatives.

The exploration of oleic acid amides has expanded to various therapeutic areas, including their potential as proteasome stimulators and their influence on body weight and food intake. researchgate.netnih.govrsc.org These studies provide a valuable framework for understanding the potential roles of this compound.

Identification of Research Gaps Concerning this compound

Despite the broader research on oleic acid amides, there are specific research gaps concerning this compound. While its synthesis and basic chemical properties are documented, a comprehensive understanding of its biological activity and potential applications remains less developed compared to its primary amide counterpart, oleamide.

One significant area requiring further investigation is the detailed mechanism of action of this compound in biological systems. For example, while research indicates it has cytotoxic effects against some cancer cell lines, the specific molecular targets and pathways involved are not fully elucidated. A comparative study on the bioactivity of different N-substituted oleic acid amides revealed that the N,N-diethyl substitution leads to moderate activity in inhibiting gap junctions, with a higher EC₅₀ value compared to oleamide. This suggests that the nature of the N-substituent plays a critical role in modulating biological function.

Further research is needed to explore the full spectrum of its pharmacological properties, including its potential anti-inflammatory effects. A deeper understanding of its structure-activity relationship, particularly how the diethylamide group influences its interaction with biological targets, would be highly beneficial.

Properties

CAS No. |

13653-23-1 |

|---|---|

Molecular Formula |

C22H43NO |

Molecular Weight |

337.6 g/mol |

IUPAC Name |

(Z)-N,N-diethyloctadec-9-enamide |

InChI |

InChI=1S/C22H43NO/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(24)23(5-2)6-3/h13-14H,4-12,15-21H2,1-3H3/b14-13- |

InChI Key |

ANBZTKMYPDMODS-YPKPFQOOSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)N(CC)CC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N(CC)CC |

Other CAS No. |

13653-23-1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Z N,n Diethyl 9 Octadecenamide

Established Synthetic Routes for (Z)-N,N-Diethyl-9-octadecenamide

The synthesis of this compound primarily involves the formation of an amide bond between oleic acid, or a derivative thereof, and diethylamine (B46881). Various methods have been established to achieve this transformation, each with its own set of advantages and optimization parameters.

Amidation Reactions and Optimization Parameters

The direct amidation of oleic acid with diethylamine is a common and straightforward approach. This reaction typically requires activation of the carboxylic acid group to facilitate nucleophilic attack by the amine. A widely used method involves the conversion of oleic acid to its more reactive acyl chloride derivative. This is often achieved by treating oleic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. The resulting oleoyl (B10858665) chloride is then reacted with diethylamine to form the desired amide.

Optimization of this two-step process is critical to maximize yield and purity. Key parameters that are often adjusted include reaction temperature, molar ratio of reactants, and catalyst concentration. For instance, in the synthesis of a similar primary amide, oleamide (B13806), from oleic acid and urea, increasing the temperature from 160°C to 200°C was found to have a positive effect on the reaction progress and conversion of oleic acid. ijnc.ir Similarly, the molar ratio of the amine source to the fatty acid is a crucial factor, with an optimal ratio leading to higher conversion rates. ijnc.ir In enzymatic amidation, parameters such as enzyme amount, substrate molar ratio, and temperature are optimized to achieve maximum conversion. orientjchem.org

Below is a data table summarizing the optimization of various amidation reactions for oleic acid derivatives, which can provide insights into the synthesis of this compound.

| Parameter | Range/Value | Effect on Conversion/Yield | Reference |

| Temperature | 160-200 °C | Increased conversion with higher temperature | ijnc.ir |

| Oleic Acid:Urea Molar Ratio | 1:1 to 1:4 | Increased conversion up to 1:4 ratio | ijnc.ir |

| Catalyst Concentration (AlCl₃) | 1 wt% | Optimum concentration for the reaction | ijnc.ir |

| Reaction Time | 60-240 min | Conversion plateaus after 180 min | ijnc.ir |

| Enzyme Amount (Lipase) | 5-9% (wt/wt OA) | Optimum range for enzymatic synthesis | orientjchem.org |

| DEA/OA Molar Ratio (Enzymatic) | 1:1 to 3:1 | Increased conversion within this range | orientjchem.org |

Stereoselective Synthesis Approaches for the (Z)-Isomer

A significant challenge in the synthesis of this compound is the retention of the cis (Z) configuration of the double bond present in the oleic acid backbone. Isomerization to the more stable trans (E) isomer can occur under harsh reaction conditions, such as high temperatures or the presence of certain catalysts.

To maintain the desired stereochemistry, milder reaction conditions are generally preferred. The use of coupling reagents that facilitate amide bond formation at or below room temperature can be advantageous. Furthermore, enzymatic catalysis often offers high stereoselectivity, proceeding under mild conditions and preserving the original configuration of the substrate. While specific studies on the stereoselective synthesis of this compound are not extensively detailed in readily available literature, the principles of stereoretentive synthesis in similar systems can be applied. For instance, in other catalytic reactions involving unsaturated fatty acids, careful selection of the catalyst and reaction conditions has been shown to prevent isomerization of the double bond.

Green Chemistry Principles in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods, guided by the principles of green chemistry. For the synthesis of this compound, this translates to the use of less hazardous reagents, renewable starting materials, and processes that minimize waste and energy consumption.

One green approach is the use of catalytic direct amidation, which avoids the need for stoichiometric activating agents that generate significant waste. catalyticamidation.info Boronic acids have been explored as catalysts for direct amidation reactions, offering a more atom-economical route. sigmaaldrich.com Another avenue is the use of enzymatic catalysts, such as lipases, which operate under mild conditions and are biodegradable. orientjchem.org Solvent-free reaction conditions are also a key aspect of green chemistry. For example, a greener method for amide synthesis has been developed using a solid catalyst like boric acid under solvent-free conditions, involving direct heating of the reactants. lp.edu.ua

Derivatization Strategies and Analogue Synthesis

The chemical structure of this compound offers several sites for modification, allowing for the synthesis of a variety of analogues with potentially different properties. These modifications can be broadly categorized into changes in the alkyl chain and functionalization of the amide moiety.

Modification of the Alkyl Chain

The long alkyl chain of this compound, with its characteristic C=C double bond at the 9-position, is a prime target for chemical modification.

Epoxidation and Ring-Opening: The double bond can be converted to an epoxide ring through reaction with a peroxy acid, such as peracetic acid. bohrium.com This epoxide is a versatile intermediate that can undergo ring-opening reactions with various nucleophiles to introduce new functional groups. For example, ring-opening with water would yield a diol, while reaction with an alcohol would produce an ether-alcohol derivative. mdpi.com

Hydroboration-Oxidation: The hydroboration-oxidation reaction provides a method to introduce a hydroxyl group across the double bond with anti-Markovnikov regioselectivity. wikipedia.org This two-step process involves the addition of a borane (B79455) reagent to the alkene, followed by oxidation with hydrogen peroxide in the presence of a base. masterorganicchemistry.com This would result in the formation of a hydroxy-substituted N,N-diethyl-octadecanamide.

Oxidative Cleavage: The double bond can be cleaved through ozonolysis or other oxidative cleavage methods. This would break the C18 chain into two smaller fragments with terminal functional groups, such as aldehydes or carboxylic acids, which can be further modified.

Functionalization of the Amide Moiety

The tertiary amide group in this compound can also be chemically transformed to create different classes of compounds.

Reduction to Amines: The amide functional group can be reduced to a tertiary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.com This reaction effectively converts the carbonyl group (C=O) into a methylene (B1212753) group (CH₂), yielding (Z)-N,N-Diethyl-octadec-9-en-1-amine. libretexts.org Other reducing agents and catalytic systems, such as catalytic hydrogenation under high pressure and temperature, can also be employed. wikipedia.org

Alkylation: While the amide nitrogen is generally not very nucleophilic, it can be deprotonated with a strong base to form an enolate, which can then be alkylated at the α-carbon. acs.org However, direct N-alkylation of a tertiary amide is not a typical reaction.

Deoxygenative Functionalization: More recent methods have explored the deoxygenative functionalization of amides. For instance, a photochemical alkylation of secondary amides has been developed, which proceeds through an imine intermediate. nih.gov While this is for secondary amides, it highlights the ongoing research into novel amide transformations.

Stereochemical Modifications and Their Synthetic Challenges

The stereochemistry of this compound is defined by two key structural features: the configuration of the carbon-carbon double bond and the rotational behavior of the N,N-diethylamide group. Modifications to these features present distinct synthetic challenges.

The inherent (Z)-configuration of the double bond, originating from its precursor oleic acid, is a central aspect of the molecule's three-dimensional structure. While many natural unsaturated fatty acids possess a cis (or Z) double bond, isomerization to the trans (or E) diastereomer is a potential modification. libretexts.org Such transformations can be synthetically challenging to control and often require specific catalytic or photochemical conditions. The distinct physical and biological properties of Z and E isomers make stereoselective synthesis of the desired isomer crucial. libretexts.org

Beyond the alkene geometry, the tertiary amide group introduces another layer of stereochemical complexity. Rotation around the carbon-nitrogen (C-N) bond of a tertiary amide can be restricted, leading to a phenomenon known as atropisomerism, where rotational isomers (atropisomers) can be isolated as distinct chemical entities. acs.orgnih.govthieme-connect.com This is particularly prevalent in amides where bulky substituents hinder free rotation. acs.org For this compound, the long alkyl chain and the diethylamino group contribute to the rotational barrier around the C-N bond.

The synthetic challenges associated with these stereochemical modifications are significant. Achieving high stereoselectivity in Z/E isomerization without affecting other functional groups in the molecule requires carefully chosen reaction conditions. Furthermore, the synthesis of specific atropisomers is a formidable challenge in modern organic chemistry. nih.gov It often involves the use of chiral auxiliaries or asymmetric catalysis to control the conformation of the stereogenic axis during synthesis. thieme-connect.comacs.orgnih.gov The energy barrier to rotation determines the stability of these atropisomers; if the barrier is too low, the isomers will interconvert rapidly at room temperature. acs.org

Research Findings on Stereochemical Challenges

Detailed studies on atropisomerism in amides have elucidated the factors influencing the rotational barriers. While much research has focused on biaryl amides, the principles apply to aliphatic systems as well. acs.org The steric hindrance caused by substituents is a primary determinant of the rotational barrier height. acs.org Computational and experimental studies, such as variable temperature NMR spectroscopy, are key tools in determining the rotational barriers and the relative stability of different conformers. acs.org

For a molecule like this compound, introducing additional chiral centers, for instance through asymmetric epoxidation or dihydroxylation of the double bond, would further complicate the stereochemical landscape, leading to multiple diastereomers. The control of stereochemistry at both the double bond and any newly formed chiral centers, while also considering the potential for atropisomerism, represents a significant and multifaceted synthetic challenge.

| Stereochemical Feature | Potential Modification | Associated Synthetic Challenges |

| C9=C10 Double Bond | (Z) to (E) Isomerization | Achieving high stereoselectivity; avoiding side reactions. |

| Amide C-N Bond | Atropisomerism | Controlling and isolating stable rotational isomers; high rotational energy barriers required. acs.orgacs.org |

| Introduction of New Stereocenters | e.g., Asymmetric epoxidation | Controlling diastereoselectivity in the presence of existing stereocenters. |

Structure Activity Relationship Sar Studies of Z N,n Diethyl 9 Octadecenamide and Its Analogues

Elucidation of Structural Determinants for Biological Efficacy

The biological activity of (Z)-N,N-Diethyl-9-octadecenamide is intricately linked to its specific molecular architecture. SAR studies, which involve the systematic modification of the compound's structure and the subsequent evaluation of its biological effects, have pinpointed key determinants of its efficacy. These studies often compare the target compound with its structural analogues to deduce the importance of each feature.

Role of Alkyl Chain Length and Saturation

The C18 alkyl chain is a crucial feature for the biological activity of this class of compounds. This long, hydrophobic chain is believed to facilitate interactions with lipid-rich environments such as cell membranes or hydrophobic pockets within proteins.

Chain Length: Research indicates that the C18 chain length is optimal for maximizing these hydrophobic interactions. Analogues with shorter chains, such as those with 14 carbon atoms (C14), have been shown to lose efficacy, suggesting that a sufficient chain length is necessary to anchor the molecule effectively to its biological target.

Saturation: The presence of unsaturation in the alkyl chain is also critical. Saturated analogues, which lack the double bond, are typically found to be inactive. This highlights that the rigidity and electronic properties conferred by the double bond are as important as the chain's length. The saturated counterpart, N,N-diethylstearamide, lacks the specific conformational properties endowed by the double bond, leading to a loss of activity.

Influence of Amide Substitution Patterns

The nature of the substituent groups on the amide nitrogen atom significantly modulates the compound's biological activity. This compound is a tertiary amide, and its activity is often compared to primary and secondary amide analogues.

Primary vs. Tertiary Amides: The primary amide analogue, (Z)-9-octadecenamide (also known as oleamide), exhibits significantly higher biological potency in some assays, such as the inhibition of gap junctions. This difference is attributed to the ability of the primary amide's N-H groups to act as hydrogen bond donors. In contrast, the N,N-diethyl substitution in this compound prevents it from donating hydrogen bonds, which can reduce its binding affinity to certain biological targets. However, this substitution increases its lipid solubility (logP = 6.89), which can enhance its ability to permeate membranes.

Steric Effects: The size of the alkyl groups on the amide nitrogen also plays a role. Comparing this compound with its N,N-dimethyl analogue reveals that the steric bulk of the ethyl groups can influence potency. In some systems, the smaller dimethyl groups result in lower activity, suggesting that the size and conformation of the diethyl groups may be more favorable for fitting into a specific binding site.

Significance of the (Z)-Configuration at the Double Bond

The stereochemistry of the double bond at the C9 position is a non-negotiable requirement for the biological activity of this molecule.

Conformational Mimics: Interestingly, analogues where the cis-double bond is replaced by an alkyne (a triple bond), such as in 9-octadecynamide, have been found to retain high activity. The linear geometry of the alkyne group can mimic some of the electronic and conformational properties of the (Z)-double bond, allowing it to engage with the target in a similar manner.

Table 1: Comparative Activity of this compound and its Analogues

| Compound | Amide Substitution | Double Bond/Alkyne | Chain Length | Relative Biological Activity (Example: Gap Junction Inhibition) |

|---|---|---|---|---|

| This compound | N,N-diethyl (Tertiary) | Δ9 (Z)-cis | C18 | Moderate |

| Oleamide (B13806) ((Z)-9-octadecenamide) | Primary | Δ9 (Z)-cis | C18 | High |

| Elaidamide ((E)-9-octadecenamide) | Primary | Δ9 (E)-trans | C18 | Inactive |

| N,N-Dimethyl-9-octadecenamide | N,N-dimethyl (Tertiary) | Δ9 (Z)-cis | C18 | Low |

| 9-Octadecynamide | Primary | Δ9 Alkyne | C18 | High |

| N,N-Diethyltetradecanamide | N,N-diethyl (Tertiary) | Saturated | C14 | Inactive/Reduced |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activities. researchgate.net These models translate molecular structures into numerical descriptors and use statistical methods to build predictive equations, offering a powerful tool for understanding SAR and designing new, more potent molecules.

Development of Predictive QSAR Models

The development of a QSAR model is a multi-step process that involves creating a dataset of compounds with known activities and calculating a wide range of molecular descriptors.

Dataset and Descriptors: A typical QSAR study for analogues of this compound would begin with a dataset of related fatty acid amides with experimentally measured biological activities (e.g., cytotoxicity against a cancer cell line). nih.gov For each molecule, hundreds or even thousands of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and 3D-descriptors (describing the molecule's shape and electronic properties). nih.govnih.gov

Model Building: Various machine learning algorithms are then employed to build the predictive models. Methods like Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Random Forest (RF) are used to find a mathematical relationship between a subset of the most relevant descriptors and the biological activity. researchgate.netnih.gov For instance, a QSAR study on the cytotoxicity of oleoylamides used such models to identify molecular features that correlate with their effects on tumor cells. The goal is to create a model that is not only statistically robust but also provides insights into the underlying mechanisms of action.

Validation and Interpretation of QSAR Data

A critical aspect of QSAR modeling is rigorous validation to ensure the model is robust and has true predictive power. researchgate.net

Internal and External Validation: Models are first validated internally using techniques like cross-validation (e.g., leave-one-out or Q²), where a portion of the data is set aside to test the model built on the rest of the data. nih.gov The most crucial test, however, is external validation. This involves using the model to predict the activity of a set of new compounds (a test set) that were not used in the model's development. researchgate.net A high correlation between the predicted and observed activities for the test set confirms the model's predictive ability. researchgate.netresearchgate.net Statistical metrics such as the coefficient of determination (R²) for the training set and the predictive R² for the external set are key indicators of model quality. researchgate.net

Interpretation: Once validated, the QSAR model can be interpreted to understand which molecular properties are most important for activity. For example, a model might reveal that higher lipophilicity and specific 3D shape features are positively correlated with the desired biological effect. This information provides a rational basis for designing new analogues of this compound with potentially enhanced efficacy. The model's descriptors can confirm and quantify the observations from traditional SAR studies, such as the importance of hydrophobicity (driven by the alkyl chain) and specific electronic features (related to the amide and double bond).

Biological Activities and Mechanistic Investigations of Z N,n Diethyl 9 Octadecenamide

Entomological and Semiochemical Research

The study of how insects perceive and respond to chemical cues in their environment is fundamental to understanding and potentially manipulating their behavior. Fatty acid amides, a class of compounds to which (Z)-N,N-Diethyl-9-octadecenamide belongs, are known to play significant roles in insect chemical communication.

Olfactory Receptor Interactions in Insect Species

The insect olfactory system is remarkably sensitive and specific, relying on a diverse repertoire of olfactory receptors (ORs) to detect a vast array of volatile compounds. nih.gov These receptors are typically ligand-gated ion channels located on the dendrites of olfactory sensory neurons. nih.gov The interaction between a specific chemical and an OR is the first step in a signaling cascade that leads to a behavioral response.

While direct studies on the interaction of this compound with specific insect olfactory receptors are not extensively documented in publicly available research, the activity of the closely related and well-studied insect repellent N,N-Diethyl-meta-toluamide (DEET) provides valuable insights. Research has shown that DEET can interact with insect ORs. For instance, cryo-electron microscopy studies of the olfactory receptor OR5 from the jumping bristletail, Machilis hrabei, have revealed that DEET, along with the odorant eugenol, binds within a hydrophobic pocket in the transmembrane region of the receptor. biorxiv.org This binding is mediated by non-directional hydrophobic interactions, which allows for the recognition of structurally distinct molecules. biorxiv.org

Given the structural similarities between DEET and this compound, particularly the N,N-diethylamide moiety, it is plausible that the latter could also interact with certain insect ORs. The long C18 alkyl chain of this compound would significantly influence its volatility and hydrophobicity, likely favoring interactions with ORs that have binding pockets capable of accommodating long-chain lipid-like molecules.

The parent compound, (Z)-9-Octadecenamide (oleamide), is recognized as a semiochemical in various species, acting as a pheromone. pherobase.com This suggests that insects possess receptors capable of detecting this C18 amide. The addition of the two ethyl groups on the nitrogen atom in this compound would alter its polarity and steric profile, which would in turn affect its binding affinity and specificity for these or other olfactory receptors.

Behavioral Modulation Studies in Arthropod Models

The interaction of a chemical with an olfactory receptor can lead to either attraction or repulsion, and can modulate a range of behaviors such as mating, oviposition, and foraging. The repellent properties of N,N-diethyl-amides against a wide range of arthropods are well-established. For example, N,N-diethylphenylacetamide (DEPA) has demonstrated repellent activity against mosquitoes, flies, ticks, and other pests, with an efficacy comparable to DEET. nih.gov

While specific behavioral studies on this compound are limited, the known repellent activity of other N,N-diethyl-amides suggests that it may also possess insect-repelling properties. The mode of action for the neurotoxicity of DEET in insects is thought to involve the octopaminergic system. plos.org DEET has been shown to have excitatory effects on the central nervous system of houseflies, an effect that is blocked by an octopamine (B1677172) receptor antagonist. plos.org This suggests that DEET's repellent and toxic effects may be mediated through the activation of octopamine receptors. plos.org It is conceivable that this compound could exert similar effects, although this would require direct experimental verification.

The following table summarizes the known behavioral effects of a related N,N-diethyl-amide, DEET, on various arthropods.

| Compound | Arthropod Species | Observed Behavioral Effect |

| N,N-Diethyl-meta-toluamide (DEET) | Mosquitoes (Aedes aegypti, Anopheles gambiae) | Repellency, inhibition of host-seeking behavior |

| N,N-Diethyl-meta-toluamide (DEET) | Ticks (Ixodes scapularis) | Repellency |

| N,N-Diethyl-meta-toluamide (DEET) | Housefly (Musca domestica) | Neuroexcitation, toxicity |

This table presents data for a structurally related compound to infer potential activities for this compound, for which direct data is not available.

Electrophysiological Responses in Insect Chemoreception

Electroantennography (EAG) and single-sensillum recording (SSR) are powerful techniques used to measure the electrical responses of insect antennae to volatile chemical stimuli. These methods provide direct evidence of olfactory detection.

Although specific EAG or SSR data for this compound are not readily found in the literature, studies on other long-chain fatty acid derivatives and amides have demonstrated that insects can detect these types of molecules. The detection of such semiochemicals is crucial for behaviors like finding mates and host location.

For comparison, the electrophysiological responses to DEET have been studied. In some insects, DEET has been shown to inhibit the responses of olfactory receptor neurons to attractive odorants, effectively "masking" the scent of a host. In other cases, DEET directly activates specific olfactory receptor neurons, leading to a repellent behavioral response. The dual action of DEET highlights the complexity of chemosensory perception in insects.

Plant Physiological and Biochemical Effects

Plants have evolved sophisticated mechanisms to perceive and respond to their environment, including the presence of insects and microbes. Chemical cues, including lipid-derived molecules, can play a significant role in triggering plant defense responses and modulating growth.

Influence on Plant Growth Regulation

Plant growth is a complex process regulated by a delicate interplay of hormones. While there is a lack of direct research on the effects of this compound on plant growth, the activities of other lipid-derived signaling molecules offer some context. For instance, jasmonates, which are derived from fatty acids, are well-known for their role in inhibiting root growth and regulating other developmental processes. mdpi.com

It is conceivable that an amphipathic molecule like this compound could interact with plant cell membranes, potentially influencing membrane fluidity and the activity of membrane-bound proteins involved in growth signaling pathways. However, without experimental data, this remains speculative.

Modulation of Plant Defense Responses

Plants possess an innate immune system that can be activated by the perception of microbe- or herbivore-associated molecular patterns (MAMPs or HAMPs). This activation often leads to the production of signaling molecules like salicylic (B10762653) acid (SA) and jasmonic acid (JA), which in turn orchestrate a wide range of defense responses. nih.govnih.govnih.gov

Lipid-derived molecules, known as oxylipins, are key players in plant defense signaling. nih.gov The application of certain fatty acids and their derivatives to plants has been shown to induce defense gene expression and enhance resistance to pathogens and herbivores. For example, extracellular self-DNA (esDNA) has been shown to induce the production of JA and the expression of JA-responsive genes, leading to increased resistance. nih.gov

Given its structure as a fatty acid amide, this compound could potentially be perceived by plants as a signaling molecule. It might act as a HAMP mimic or be processed by the plant to generate other signaling molecules. This could potentially lead to the activation of the JA or SA signaling pathways, resulting in the production of defense-related secondary metabolites.

The table below outlines the general roles of the jasmonic acid and salicylic acid pathways in plant defense.

| Signaling Pathway | Key Functions in Plant Defense |

| Jasmonic Acid (JA) Pathway | Regulation of defenses against necrotrophic pathogens and chewing insects; induction of proteinase inhibitors and volatile organic compounds. nih.gov |

| Salicylic Acid (SA) Pathway | Regulation of defenses against biotrophic pathogens; induction of pathogenesis-related (PR) proteins; systemic acquired resistance (SAR). nih.govnih.gov |

This table provides a general overview of plant defense pathways that could potentially be influenced by this compound.

Interactions with Plant Hormonal Pathways

Currently, there is a notable absence of scientific literature and published research investigating the direct interactions of this compound with plant hormonal pathways. Extensive searches of scientific databases have not yielded any studies detailing the effects of this specific compound on key plant hormones such as auxins, cytokinins, gibberellins, or abscisic acid. Therefore, its role, if any, in modulating plant growth and development through these signaling pathways remains uncharacterized.

Mammalian Cell Signaling Pathway Modulation (In Vitro Studies)

In contrast to the lack of plant-based research, in vitro studies on mammalian cells have begun to elucidate the biological activities of this compound and related fatty acid amides. The focus has been on understanding how these molecules modulate cellular signaling pathways, with investigations into receptor binding, intracellular signaling, and enzyme activity.

Direct, high-affinity receptor binding and activation profiles for this compound are not yet extensively documented in the scientific literature. However, comparative studies with structurally similar compounds, particularly its primary amide analog oleamide (B13806), provide insights into its potential biological targets.

Research on the inhibition of gap junction intercellular communication has demonstrated that the N,N-diethyl substitution on the amide headgroup significantly influences biological activity. While oleamide is a potent inhibitor of gap junctions, this compound exhibits a more moderate effect. This suggests that the nature of the amide substituent is a critical determinant for this particular biological function. The cis configuration of the double bond in the alkyl chain is also crucial for activity, as the trans isomer, elaidamide, is inactive.

Table 1: Comparative Activity of this compound and Analogs on Gap Junction Inhibition

| Compound | Amide Substitution | Double Bond Geometry | Biological Activity (Gap Junction Inhibition, EC₅₀) |

| This compound | N,N-diethyl | Δ9 cis | Moderate (12 μM) uniprot.org |

| Oleamide | Primary amide | Δ9 cis | High (2 μM) uniprot.org |

| N,N-Dimethyl-9-octadecenamide | N,N-dimethyl | Δ9 cis | Low (> 50 μM) uniprot.org |

| 9-Octadecynamide | Primary amide | Δ9 alkyne | High (3 μM) uniprot.org |

| Elaidamide | Primary amide | Δ9 trans | Inactive uniprot.org |

This table is interactive. You can sort and filter the data by clicking on the column headers.

While specific data for this compound is pending, the parent compound, oleamide, has been shown to interact with various receptors, including cannabinoid receptors (CB1) and the transient receptor potential vanilloid 1 (TRPV1). researchgate.net However, the reduced potency observed in gap junction inhibition with the N,N-diethyl derivative suggests that its receptor interaction profile may differ significantly from that of oleamide. Further research is required to determine the specific receptor binding affinities and activation profiles of this compound.

As of now, there is a lack of published studies specifically investigating the effects of this compound on intracellular signaling cascades in mammalian cells. Research has not yet detailed its impact on key secondary messenger systems such as cyclic AMP (cAMP) or intracellular calcium (Ca²⁺) signaling pathways. The modulation of these pathways is a crucial aspect of understanding a compound's mechanism of action, and this remains an open area for future investigation for this compound.

A primary area of investigation for fatty acid amides is their interaction with enzymes involved in their metabolism, particularly Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is an integral membrane enzyme responsible for the hydrolysis and subsequent inactivation of endogenous signaling lipids like anandamide (B1667382) and oleamide. uniprot.orgnih.gov Given that oleamide is a known substrate for FAAH, it is plausible that this compound also interacts with this enzyme. uniprot.org

The steric hindrance introduced by the N,N-diethyl groups is expected to influence the rate of hydrolysis by FAAH compared to the primary amide, oleamide. uniprot.org While direct kinetic data for this compound with FAAH is not yet available, studies on related molecules demonstrate that modifications to the amide headgroup and the alkyl chain can dramatically alter FAAH inhibition. For instance, the trifluoromethyl ketone analog of oleamide is a potent inhibitor of FAAH, highlighting that this class of compounds can be engineered to modulate the activity of this key enzyme. nih.gov

Table 2: Examples of Compounds Targeting Fatty Acid Amide Hydrolase (FAAH)

| Compound | Class | Mechanism of Action |

| Oleamide | Substrate | Hydrolyzed by FAAH uniprot.orgnih.gov |

| Anandamide | Substrate | Endocannabinoid hydrolyzed by FAAH nih.gov |

| Oleoyl-trifluoromethyl ketone | Inhibitor | Potent inhibitor of FAAH nih.gov |

| URB597 | Inhibitor | Well-characterized selective FAAH inhibitor |

| Carbamate-based inhibitors | Inhibitors | Class of potent and selective FAAH inhibitors |

This table is interactive. You can sort and filter the data by clicking on the column headers.

The potential for this compound to act as either a substrate or an inhibitor of FAAH warrants further investigation. Such studies would be critical in understanding its physiological role and therapeutic potential.

Biochemical Pathways and Metabolism of Z N,n Diethyl 9 Octadecenamide

Biotransformation Pathways in Biological Systems

The biotransformation of (Z)-N,N-Diethyl-9-octadecenamide involves several key enzymatic reactions aimed at increasing its polarity and water solubility. These reactions primarily target the amide bond and the long alkyl chain.

The central metabolic route for the primary fatty acid amide, oleamide (B13806) ((Z)-9-Octadecenamide), is the enzymatic hydrolysis of its amide bond to yield oleic acid and ammonia. acs.orgcapes.gov.br This reaction is predominantly catalyzed by the integral membrane enzyme, Fatty Acid Amide Hydrolase (FAAH). nih.govnih.gov FAAH is a serine hydrolase that plays a crucial role in regulating the levels of various endogenous signaling lipids. nih.govjmb.or.kr

For this compound, a tertiary amide, the rate of enzymatic hydrolysis is significantly influenced by its structure. The presence of the two ethyl groups on the nitrogen atom creates steric hindrance around the carbonyl carbon. This bulkiness impedes the access of hydrolytic enzymes like FAAH to the amide bond, making the molecule more resistant to this metabolic pathway compared to its primary amide counterpart, oleamide. While direct studies on the hydrolysis of this compound are limited, the reduced susceptibility to hydrolysis is a key differentiator in its metabolic profile.

| Feature | (Z)-9-Octadecenamide (Oleamide) | This compound |

| Amide Type | Primary | Tertiary |

| Susceptibility to FAAH Hydrolysis | High | Low (inferred due to steric hindrance) |

| Primary Hydrolytic Metabolites | Oleic Acid, Ammonia | Not definitively identified, but would be Oleic Acid and Diethylamine (B46881) |

The long C18 alkyl chain of this compound, which contains a cis double bond at the 9th position, is a potential site for oxidative metabolism. While specific data on this compound is scarce, general pathways for fatty acid metabolism suggest that cytochrome P450 (CYP) enzymes could be involved. These enzymes can introduce hydroxyl groups (hydroxylation) or create epoxide intermediates across the double bond.

Potential oxidative modifications include:

Omega (ω)-hydroxylation: Oxidation at the terminal methyl group of the alkyl chain.

Omega-1 (ω-1)-hydroxylation: Oxidation at the carbon adjacent to the terminal methyl group.

Epoxidation: Oxidation of the double bond to form an epoxide, which can then be further metabolized by epoxide hydrolases.

These oxidative steps would increase the polarity of the molecule, preparing it for subsequent conjugation reactions. The specific CYP isozymes involved in the metabolism of this compound have not been identified.

Following initial biotransformation (Phase I metabolism), such as hydrolysis or oxidation, the resulting metabolites of this compound can undergo conjugation (Phase II metabolism). These reactions involve the attachment of endogenous polar molecules, which further increases water solubility and facilitates excretion.

Potential conjugation reactions include:

Glucuronidation: The attachment of glucuronic acid to hydroxylated metabolites, a common pathway for lipid-soluble compounds.

Sulfation: The addition of a sulfonate group, another key conjugation pathway.

The identification of specific metabolites of this compound in biological systems has not been extensively reported in the scientific literature. However, based on the metabolism of similar long-chain fatty acid derivatives, the expected metabolites would include hydroxylated forms and their subsequent glucuronide or sulfate (B86663) conjugates. altex.org

Subcellular Localization and Interaction with Cellular Components

The physicochemical properties of this compound, particularly its high lipophilicity, dictate its behavior at the cellular and subcellular levels.

The N,N-diethyl substitution on the amide group reduces the molecule's polarity compared to the primary amide, oleamide. This increased lipid solubility, reflected in a high logP value, suggests that this compound can readily permeate biological membranes through passive diffusion. The long C18 alkyl chain further enhances its affinity for the lipid bilayer of cell membranes.

For the related compound oleamide, studies have shown that its transport into intestinal epithelial cells can be mediated by the fatty acid translocase CD36. nih.gov Once absorbed, oleamide is found to form a complex with albumin for transport in the portal vein. nih.govacs.org It is plausible that this compound may also interact with fatty acid binding proteins and transporters, although specific studies are lacking.

| Property | (Z)-9-Octadecenamide (Oleamide) | This compound |

| Polarity | Higher | Lower |

| Lipid Solubility | Lower | Higher |

| Membrane Permeation | Passive diffusion and potentially carrier-mediated (CD36) | Likely high passive diffusion |

| Known Transport Proteins | Albumin, CD36 | Not specifically identified |

Once inside the cell, the distribution of this compound is expected to be primarily within lipid-rich environments. This includes:

Cell Membranes: The molecule likely partitions into the plasma membrane and the membranes of various organelles, such as the endoplasmic reticulum and mitochondria.

Lipid Droplets: These organelles serve as storage sites for neutral lipids and could potentially sequester lipophilic compounds like this compound.

Research on analogous compounds provides some insight into potential intracellular targets. For instance, oleamide is known to interact with various neuronal receptors and can inhibit gap junction communication. researchgate.netnih.gov this compound has also been shown to inhibit gap junctions, suggesting an interaction at the interface between adjacent cells. This activity implies a localization within the plasma membrane where these channels are located. The distribution of FAAH, the primary metabolizing enzyme for oleamide, is widespread in the central nervous system, particularly in neurons, which influences the local concentration of its substrates. nih.gov The resistance of the diethyl derivative to FAAH would likely lead to a different and more prolonged pattern of intracellular distribution.

Advanced Analytical Methodologies for Detection and Quantification of Z N,n Diethyl 9 Octadecenamide

Chromatographic Techniques for Separation and Identification

Chromatography is a cornerstone for the separation and identification of (Z)-N,N-Diethyl-9-octadecenamide from complex mixtures. The choice of chromatographic technique depends on the sample matrix, the required sensitivity, and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. Method development involves optimizing several parameters to achieve good resolution, sensitivity, and reproducibility.

Key aspects of GC-MS method development include:

Column Selection: A non-polar or medium-polarity capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., Rxi-5Sil MS), is typically used for the separation of fatty acid amides. nih.gov The column dimensions (length, internal diameter, and film thickness) are chosen to balance analysis time and separation efficiency. nih.gov

Temperature Programming: A programmed temperature ramp is employed to ensure the elution of compounds with a wide range of boiling points. An initial oven temperature might be held for a few minutes, followed by a steady increase to a final temperature, which is then held to ensure all analytes have eluted. jmb.or.kr

Injector and Detector Temperatures: The injector and detector transfer line temperatures are set high enough to ensure the complete vaporization of the analyte without causing thermal degradation. jmb.or.kr

Carrier Gas and Flow Rate: Helium is a common carrier gas, with a constant flow rate optimized for the best separation efficiency.

Ionization and Mass Analysis: Electron ionization (EI) is frequently used, and the mass spectrometer is operated in full scan mode to acquire mass spectra for identification or in selected ion monitoring (SIM) mode for enhanced sensitivity in quantification. researchgate.net

A study on the related compound, oleamide (B13806), utilized a GC-MS system with a DB-1 capillary column. The temperature program started at 50°C, held for 5 minutes, then ramped at 20°C/min to 300°C, and held for 26.71 minutes. The injector port was at 250°C and the detector transfer line at 320°C. jmb.or.kr

Table 1: Illustrative GC-MS Parameters for Fatty Acid Amide Analysis

| Parameter | Value |

| Column | Rxi-5Sil MS, 30m x 0.25mm i.d., 0.25µm film thickness |

| Injector Temperature | 250°C |

| Oven Program | 50°C (hold 5 min), then 20°C/min to 300°C (hold 26.71 min) |

| Carrier Gas | Helium |

| Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 50-550 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers a complementary approach, particularly for less volatile or thermally labile compounds. It has been effectively used for the qualitative and quantitative analysis of various fatty acid amides in different samples. frontiersin.org

Key features of LC-MS/MS applications include:

Stationary and Mobile Phases: Reversed-phase chromatography is common, using columns like C18. The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with additives like formic acid or phosphoric acid to improve peak shape and ionization efficiency. sielc.comsielc.com For MS compatibility, volatile additives like formic acid are preferred. sielc.comsielc.com

Ionization Source: Electrospray ionization (ESI) is a widely used ionization technique for fatty acid amides, often in positive ion mode. researchgate.net

Tandem Mass Spectrometry (MS/MS): This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. This is particularly useful for quantifying low levels of the analyte in complex matrices.

A study established a qualitative and quantitative method for six fatty acid amides using ultra-performance liquid chromatography–tandem quadrupole time-of-flight mass spectrometry (UPLC/Q-TOF MS/MS). frontiersin.org Another analysis of oleamide utilized an HPLC-MS system with heated electrospray ionization (HESI) in positive mode. researchgate.net The parameters included capillary and heater temperatures of 350°C and 150°C, respectively, with a spray voltage of 4.00 kV. researchgate.net

Table 2: Example LC-MS/MS Parameters for Fatty Acid Amide Analysis

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MS/MS Transition | Specific precursor and product ions for this compound |

Chiral Chromatography for Stereoisomer Resolution

While information specifically on the chiral chromatography of this compound is limited, the principles of this technique are applicable. Chiral chromatography is essential for separating enantiomers or diastereomers of a chiral compound. Since this compound itself is not chiral, this technique would be relevant for separating it from chiral isomers or if it were part of a chiral derivatization process. The separation of unsaturated isomers of related fatty acids is possible using techniques like argentation thin-layer chromatography, which separates compounds based on the degree of unsaturation. wikipedia.org

Spectroscopic and Spectrometric Characterization

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure of a compound. Both ¹H and ¹³C NMR provide valuable information.

¹H NMR: The proton NMR spectrum would show characteristic signals for the different protons in the molecule. Key signals would include those for the ethyl groups attached to the nitrogen, the protons of the long alkyl chain, and the protons around the cis double bond.

¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms. For this compound, distinct signals would be expected for the carbonyl carbon of the amide, the carbons of the double bond, the carbons of the ethyl groups, and the carbons of the long aliphatic chain. Spectrophotometric analysis using ¹H and ¹³C-NMR, along with GC-MS, has been used to confirm the chemical structure of the related compound oleamide. jmb.or.kr

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would exhibit characteristic absorption bands.

A vapor phase IR spectrum is available for N,N-diethyl-9-octadecenamide. spectrabase.com For the related compound oleic diethanolamide, which also contains an amide group and a long alkyl chain with a double bond, characteristic IR absorption bands are observed. nist.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

| C=O stretch (amide) | ~1650 |

| C-N stretch (amide) | ~1400 |

| C=C stretch (alkene) | ~1650 (often weak) |

| =C-H bend (cis-alkene) | ~720 |

| C-H stretch (alkane) | ~2850-2960 |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a definitive analytical technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass. This accuracy is crucial in distinguishing between compounds that may have the same nominal mass but differ in their elemental makeup. For this compound, HRMS provides unambiguous confirmation of its molecular formula, C₂₂H₄₃NO.

The principle of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion to a very high degree of precision, typically within a few parts per million (ppm). This allows for the calculation of a unique elemental formula. The theoretical monoisotopic mass of the neutral molecule this compound is 337.334465 g/mol . When analyzed by mass spectrometry, the molecule is typically ionized, most commonly by protonation to form the [M+H]⁺ adduct.

The confirmation process involves comparing the experimentally measured accurate mass of the ion to the theoretical accurate mass calculated for the proposed molecular formula. The difference between these two values, known as the mass error, is usually expressed in ppm. A mass error of less than 5 ppm is generally considered strong evidence for the correct elemental composition.

While specific experimental HRMS data for this compound is not widely published, the methodology is well-established and can be illustrated by the analysis of closely related fatty acid amides. For example, in the analysis of oleamide (C₁₈H₃₅NO), a structurally similar primary amide, electrospray quadrupole time-of-flight mass spectrometry (ESI-Q-TOF-MS) has been employed. arvojournals.orgnist.gov In one such study, the protonated molecule of oleamide ([C₁₈H₃₅NO+H]⁺) was observed. arvojournals.org The high-resolution analysis yielded a measured m/z of 282.2788, which, when compared to the theoretical mass, demonstrated a mass accuracy of 3.2 ppm, unequivocally confirming its molecular formula. arvojournals.org Another analysis using a GC-APCI-QTOF instrument reported a precursor m/z of 282.2791 for the [M+H]⁺ adduct of oleamide. nih.gov

Applying this same principle to this compound, an HRMS instrument such as an Orbitrap or TOF analyzer would be used. The expected accurate mass for the protonated molecule, [C₂₂H₄₃NO+H]⁺, would be calculated, and the instrument would measure the actual m/z. A resulting low mass error would provide high confidence in the molecular formula C₂₂H₄₃NO.

The table below illustrates the key data points used in the HRMS confirmation process, using this compound as the primary compound of interest and oleamide as a documented example of the technique's application.

| Compound | Molecular Formula | Adduct | Theoretical m/z | Measured m/z | Mass Error (ppm) | Reference |

| This compound | C₂₂H₄₃NO | [M+H]⁺ | 338.34174 | Hypothetical | < 5 | |

| Oleamide | C₁₈H₃₅NO | [M+H]⁺ | 282.27914 | 282.2788 | 3.2 | arvojournals.org |

Environmental Fate, Transport, and Degradation Pathways of Z N,n Diethyl 9 Octadecenamide

Abiotic Degradation Processes

Abiotic degradation encompasses the chemical and physical processes that break down a compound without the involvement of living organisms. For (Z)-N,N-Diethyl-9-octadecenamide, the key abiotic degradation pathways considered are photolysis and hydrolysis.

Photolysis and Photodegradation Kinetics

Photolysis, the degradation of a molecule by light, can be a significant environmental fate process for compounds that absorb light in the solar spectrum. The rate and extent of photolysis are dependent on the compound's absorption spectrum and the quantum yield of the reaction.

For aliphatic amides, photodegradation can proceed through various mechanisms, including the cleavage of the amide bond or reactions involving the alkyl chains. The presence of the double bond in the 9-octadecenoyl moiety of this compound could also be a site for photochemical reactions.

Table 1: Predicted Photodegradation Characteristics of this compound (Analog-Based)

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

| Atmospheric Half-Life | Potentially in the order of hours to days | Analogy with DEET and other organic compounds susceptible to hydroxyl radical attack. researchgate.net |

| Aqueous Photolysis | Likely to be slow in the absence of photosensitizers | General behavior of amides that do not strongly absorb solar radiation. |

| Primary Photoproducts | Potentially N-deethylated and oxidized derivatives | Analogy with the photodegradation of DEET. |

Hydrolysis in Aqueous Environments

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The amide bond, in general, is relatively stable to hydrolysis. Tertiary amides, such as this compound, are known to be even more resistant to hydrolysis than primary and secondary amides. nipponseika.co.jp This increased stability is attributed to steric hindrance around the carbonyl carbon, which impedes the approach of the nucleophilic water molecule or hydroxide (B78521) ion.

The rate of hydrolysis is significantly influenced by pH and temperature. Under neutral environmental conditions (pH 7), the hydrolysis of tertiary amides is generally a very slow process. The rate can be accelerated under strongly acidic or basic conditions, but these are not typically representative of most natural water bodies.

Studies on the hydrolysis of other tertiary amides have shown that the first step, the nucleophilic attack of a hydroxide ion on the carbonyl carbon, is often the rate-determining step at high pH. diplomatacomercial.com The half-life for the hydrolysis of N,N-disubstituted amides under environmental conditions is expected to be long, suggesting that hydrolysis is not a primary degradation pathway for this compound in most aqueous environments.

Table 2: Estimated Hydrolysis Half-Life of this compound at 25°C

| pH | Estimated Half-Life | Reference/Basis |

| 5 | > 1 year | General stability of tertiary amides under acidic conditions. |

| 7 | > 1 year | General stability of tertiary amides under neutral conditions. |

| 9 | > 1 year | General stability of tertiary amides under slightly alkaline conditions. |

Biodegradation Pathways in Environmental Compartments

Biodegradation, the breakdown of organic matter by microorganisms, is a crucial process in the removal of chemical compounds from the environment. The structure of this compound, with its long alkyl chain and tertiary amide group, presents a unique substrate for microbial metabolism.

Microbial Degradation in Soil and Water Ecosystems

The biodegradation of fatty acid amides has been the subject of several studies. Research has shown that some bacteria, such as Pseudomonas aeruginosa and Aeromonas hydrophila, can utilize primary and secondary fatty acid amides as a source of carbon and nitrogen. diplomatacomercial.com The initial step in the aerobic biodegradation of these compounds is the enzymatic hydrolysis of the amide bond, which releases the fatty acid and the corresponding amine. diplomatacomercial.com The resulting fatty acid is then typically metabolized through β-oxidation.

However, the same studies have indicated that tertiary fatty acid amides are not transformed by these bacterial strains. diplomatacomercial.com This suggests that this compound may be more persistent in the environment compared to its primary and secondary amide counterparts. The steric hindrance of the two ethyl groups on the nitrogen atom likely presents a challenge for the hydrolytic enzymes (amidases) produced by these microorganisms.

While some microorganisms may not be able to cleave the amide bond of tertiary amides, other metabolic pathways could be involved in their transformation. For instance, the degradation of the related compound DEET by Pseudomonas putida involves hydrolysis of the amide bond, but this is a specific enzymatic capability not universally found. researchgate.net Other potential initial transformation steps could involve the oxidation of the alkyl chains or the double bond.

Identification of Microbial Metabolites

Given the limited research on the microbial degradation of this compound, there is no definitive list of its microbial metabolites. However, based on the metabolism of structurally similar compounds, several potential metabolites can be hypothesized.

For instance, the microbial metabolism of DEET is known to produce N-ethyl-m-toluamide and N,N-diethyl-m-(hydroxymethyl)benzamide as major primary metabolites, resulting from N-deethylation and oxidation of the methyl group, respectively. Applying this analogy to this compound, potential initial metabolites could include:

(Z)-N-Ethyl-9-octadecenamide: Formed through the removal of one ethyl group from the nitrogen atom (N-deethylation).

Oxidized derivatives: Formed through the oxidation of the octadecenyl chain, for example, at the double bond or other positions along the chain.

Subsequent degradation of these primary metabolites would likely follow pathways for secondary amides and oxidized fatty acids.

Table 3: Hypothetical Microbial Metabolites of this compound

| Metabolite Name | Potential Formation Pathway |

| (Z)-N-Ethyl-9-octadecenamide | N-deethylation |

| Diethylamine (B46881) | Hydrolysis of the amide bond (if it occurs) |

| Oleic acid | Hydrolysis of the amide bond (if it occurs) |

| Hydroxylated this compound | Oxidation of the octadecenyl chain |

| Epoxidized this compound | Epoxidation of the double bond |

Computational Chemistry and Molecular Modeling Studies of Z N,n Diethyl 9 Octadecenamide

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the C18 alkyl chain and the presence of the cis double bond in (Z)-N,N-Diethyl-9-octadecenamide give rise to a multitude of possible conformations. Understanding this conformational landscape is crucial as it dictates how the molecule interacts with its environment.

Molecular Dynamics (MD) Simulations provide a dynamic view of the molecule's behavior over time in different environments. In aqueous solutions, cis-unsaturated amides like this compound tend to adopt bent conformations. Conversely, when placed in a hydrophobic environment, such as a lipid membrane, they are more likely to assume extended conformations. These simulations help in understanding how the molecule might partition into and behave within cellular membranes. The study of related oleic acid-based surfactants using MD simulations has shown the importance of molecular conformation in their function at interfaces. researchgate.netresearchgate.net

| Parameter | Observation | Significance |

|---|---|---|

| Dominant Conformation (Aqueous) | Bent | Influences solubility and initial interactions with biological surfaces. |

| Dominant Conformation (Hydrophobic) | Extended | Facilitates insertion and alignment within lipid bilayers. |

| Role of cis-Double Bond | Induces a kink in the alkyl chain | Critical for specific biological activities; distinguishes it from saturated or trans-isomers. |

Ligand-Receptor Docking Studies for Biological Targets

Ligand-receptor docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a larger molecule, typically a protein (receptor). For this compound, docking studies can help identify potential biological targets and elucidate the molecular basis of its activity.

While specific docking studies for this compound are not extensively detailed in the public domain, studies on analogous primary amides like oleamide (B13806) provide a framework. The N,N-diethyl substitution in this compound reduces its hydrogen-bonding capacity compared to primary amides, which is a key factor in its biological potency. The C18 alkyl chain is crucial for hydrophobic interactions within the binding pockets of target proteins.

Docking studies would likely explore interactions with receptors involved in inflammatory pathways and cancer-related proteins, given the observed cytotoxic and anti-inflammatory effects of oleoylamides. The goal of such studies would be to identify key amino acid residues that interact with the ligand and to understand the energetic favorability of these interactions.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of a molecule's electronic properties. nih.govresearchgate.net These calculations are fundamental to predicting reactivity and other chemical behaviors.

The electronic structure of this compound is characterized by several key features:

Amide Group: The carbonyl group (C=O) is a site of significant dipole-dipole interactions. The presence of the N,N-diethyl groups, while reducing hydrogen bonding potential, increases the molecule's lipid solubility (logP ≈ 6.89).

Carbonyl Carbon: This carbon atom is electron-deficient and thus susceptible to nucleophilic attack. However, the bulky diethyl groups provide steric hindrance, which can slow down reactions like hydrolysis compared to primary amides.

Quantum chemical methods can be used to calculate various molecular descriptors that correlate with reactivity. mdpi.com For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can provide insights into the molecule's electron-donating and accepting capabilities.

| Molecular Feature | Electronic Property | Predicted Reactivity |

|---|---|---|

| Carbonyl Carbon | Electron-deficient | Susceptible to nucleophilic attack, though sterically hindered. |

| Amide Group | Polar, but with reduced H-bonding | Participates in dipole-dipole interactions. |

| Alkyl Chain | Non-polar | Engages in hydrophobic interactions. |

| cis-Double Bond | Region of high electron density | Influences conformational flexibility and potential for specific binding. |

Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of molecules, which can then be compared with experimental data for validation. ehu.es

NMR Spectroscopy: For this compound, ¹H NMR spectra are predicted to show characteristic signals for the olefinic protons of the cis-double bond around δ 5.3–5.4 ppm. The diethyl groups would exhibit triplet signals for the methyl (CH₃) protons near δ 1.0–1.2 ppm and for the methylene (B1212753) (N-CH₂) protons around δ 3.2–3.4 ppm.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic carbonyl (C=O) stretching frequency. For related tertiary amides, this peak appears around 1640 cm⁻¹, which is consistent with the reduced resonance stabilization due to the alkyl substitution on the nitrogen atom.

Mass Spectrometry: While not a direct prediction from most quantum chemistry packages, the molecular weight of this compound is 337.6 g/mol , which would be a key feature in its mass spectrum.

The prediction of spectroscopic properties through computational means is a rapidly advancing field, with machine learning approaches showing promise in accurately modeling absorption spectra. ehu.es

| Spectroscopic Technique | Predicted Feature | Chemical Shift / Frequency |

|---|---|---|

| ¹H NMR | Olefinic Protons | δ 5.3–5.4 ppm |

| ¹H NMR | N-CH₂ Protons | δ 3.2–3.4 ppm |

| ¹H NMR | CH₃ Protons | δ 1.0–1.2 ppm |

| IR Spectroscopy | C=O Stretch | ~1640 cm⁻¹ |

Broader Scientific Implications and Future Research Directions

Integration into Chemical Ecology Paradigms

The study of how organisms use chemical signals to interact with their environment, known as chemical ecology, provides a compelling framework for investigating (Z)-N,N-Diethyl-9-octadecenamide. Its potential integration hinges on its structural relationship to known semiochemicals. The parent compound, oleamide (B13806), has demonstrated significant repellent activity against termites. researchgate.net Furthermore, the N,N-diethylamide functional group is the cornerstone of one of the most effective and widely utilized arthropod repellents, N,N-Diethyl-meta-toluamide (DEET). nih.govnih.gov

Research into DEET's mode of action has revealed that it is not merely a passive deterrent but actively targets insect neuronal pathways, including octopaminergic synapses, and can function as an acetylcholinesterase inhibitor at high concentrations. plos.org Given that this compound combines the long aliphatic chain of oleamide with the N,N-diethylamide moiety of DEET, it is plausible that it could function as a novel semiochemical. Future research should focus on its efficacy as a repellent against hematophagous insects like mosquitoes and ticks. Investigating its mechanism of action—whether it acts on olfactory receptors, gustatory receptors, or has direct neurotoxic effects—could provide new insights into insect olfaction and behavior, potentially leading to a new class of insect control agents.

Potential as a Research Probe for Biological Systems

The modification of endogenous signaling molecules is a classic strategy for developing chemical probes to explore biological systems. Fatty acid amides, as a class, are known to interact with a wide array of protein targets, particularly G protein-coupled receptors (GPCRs). nih.govnih.gov Research has demonstrated that synthetic analogues of oleamide can serve as valuable tools for dissecting the function of these receptors.

A notable study utilized a fragment-based discovery approach to design and synthesize novel oleamide analogues as selective positive allosteric modulators (PAMs) for the serotonin (B10506) 5-HT2C and 5-HT2A receptors. nih.gov This work established that modifying the amide headgroup of oleamide could yield compounds with altered potency and selectivity, allowing for fine-tuned probing of receptor function. nih.gov Although this specific study did not report on the N,N-diethyl analogue, it provides a clear blueprint for the potential use of this compound as a research probe. Its distinct lipophilicity and steric profile conferred by the diethyl groups could lead to unique interactions with allosteric binding sites on GPCRs, ion channels, or enzymes involved in lipid signaling. Future studies could employ it in competitive binding assays or functional screens to characterize its target profile and elucidate its mechanism of action at the molecular level.

Unexplored Biological Activities and Mechanistic Avenues

The primary amide, oleamide, is a pleiotropic signaling molecule implicated in numerous physiological processes, including the regulation of sleep, pain perception, inflammation, and body temperature. researchgate.netnih.gov It interacts with multiple receptor systems, including cannabinoid and serotonin receptors. nih.govnih.gov The introduction of N,N-diethyl groups onto the amide nitrogen fundamentally alters the molecule's chemical properties, such as its hydrogen bonding capacity and polarity, which could translate into a novel biological activity profile.

This structural modification prevents it from being a substrate for fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of oleamide and other endogenous fatty acid amides. nih.gov This inherent metabolic stability could result in a longer duration of action in biological systems, making it a valuable pharmacological tool. Future research should explore whether this compound retains, modifies, or loses the known activities of oleamide. Screening this compound against panels of receptors and enzymes involved in lipid signaling pathways could uncover unexpected biological targets and open new mechanistic avenues for therapeutic intervention in areas like neurological disorders, metabolic diseases, or inflammatory conditions. nih.gov

Advanced Synthetic Strategies for Enhanced Analogues

The synthesis of this compound can be readily achieved using established methods of amide bond formation, providing a robust platform for the creation of advanced analogues. The parent fatty acid, (Z)-9-octadecenoic acid (oleic acid), is an abundant and inexpensive starting material.

Standard synthetic protocols can be adapted for this specific compound. One effective method involves the activation of the carboxylic acid followed by reaction with diethylamine (B46881). This strategy allows for high-yield synthesis and can be easily modified to produce a library of related compounds for structure-activity relationship (SAR) studies. By varying the amine component or modifying the oleic acid backbone, researchers can systematically probe the chemical space around this scaffold.

| Starting Material | Reagents | Key Steps | Reference |

| (Z)-9-Octadecenoic Acid | 1. Oxalyl Chloride, CH₂Cl₂2. Diethylamine | 1. Formation of the acyl chloride from oleic acid.2. Nucleophilic acyl substitution with diethylamine. | future4200.com |

| (Z)-9-Octadecenoic Acid | HBTU, DIPEA, Diethylamine | One-pot condensation coupling. | nih.gov |

These synthetic routes are not only efficient for producing the target compound but are also amenable to the creation of analogues with enhanced properties, such as increased potency, improved selectivity for a biological target, or altered physicochemical characteristics for better bioavailability.

Methodological Advancements in Detection and Characterization

The detection and characterization of this compound in various matrices would rely on a suite of standard and advanced analytical techniques. Given its identity as a fatty acid amide, established methods for lipid analysis are directly applicable.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be a primary tool for its quantification in biological samples or synthetic reaction mixtures. mdpi.com Gas chromatography-mass spectrometry (GC-MS) is also highly effective for analyzing volatile derivatives or the compound itself, providing both retention time and mass fragmentation data for unambiguous identification. future4200.comacademicjournals.org For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

| Analytical Technique | Purpose | Expected Information | Reference |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification | Retention time, molecular ion peak, and fragmentation pattern. | future4200.com |

| High-Performance Liquid Chromatography (HPLC) | Purification and quantification | Retention time for separation from related compounds. | researchgate.netresearchgate.net |

| ¹H and ¹³C NMR Spectroscopy | Structural elucidation | Chemical shifts and coupling constants confirming the (Z)-alkene, aliphatic chain, and N,N-diethyl groups. | future4200.com |

| High-Resolution Mass Spectrometry (HRMS) | Precise mass determination | Accurate mass measurement to confirm elemental composition. | future4200.com |

Future methodological advancements could involve developing highly sensitive LC-MS/MS methods for detecting trace amounts in complex biological fluids or employing advanced techniques like GC coupled to Atmospheric Pressure Chemical Ionization (APCI) and a Quadrupole Time-of-Flight (QTOF) mass analyzer for comprehensive profiling in metabolomics studies. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (Z)-N,N-Diethyl-9-octadecenamide in a laboratory setting?

- Methodological Answer : A validated synthesis approach involves converting the corresponding carboxylic acid (9(Z)-octadecenoic acid) to its acyl chloride intermediate using oxalyl chloride in ethylene dichloride under controlled temperatures (0–5°C). The acyl chloride is then reacted with diethylamine to form the amide. Key steps include maintaining low temperatures to prevent side reactions, vacuum evaporation to remove excess solvents, and rigorous purification via recrystallization or column chromatography . Adjustments to the stoichiometry of diethylamine and reaction time may optimize yield.

Q. How should researchers handle this compound to ensure safety during experiments?

- Methodological Answer : Safety protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as the compound is classified for acute oral, dermal, and inhalation toxicity (Category 4) .

- Storage : Store in sealed containers in cool, dry environments away from oxidizing agents .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Mass Spectrometry (MS) : Electron ionization (EI-MS) provides molecular ion peaks (e.g., m/z 309 for [M+H]⁺) and fragmentation patterns to confirm the carbon chain and amide group .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR signals at δ 0.88 ppm (terminal CH₃), δ 1.2–1.4 ppm (methylene chain), and δ 3.3 ppm (N–CH₂– groups) validate the structure. ¹³C NMR confirms the Z-configuration via olefinic carbons .

- Gas Chromatography (GC) : Purity assessment using non-polar columns (e.g., DB-5) with flame ionization detection .

Advanced Research Questions

Q. What factors contribute to the environmental persistence or degradation of this compound, and how can these be assessed?

- Methodological Answer :

- Biodegradation : Use OECD 301F tests to measure microbial degradation rates in aqueous systems. The compound’s long alkyl chain may slow degradation, requiring adapted microbial consortia .

- Photolysis : Assess UV-induced degradation using sunlight simulators and HPLC to track breakdown products. The Z-configuration may influence photoreactivity compared to E-isomers .

- Bioaccumulation : Estimate the bioconcentration factor (BCF) via octanol-water partitioning (log Kₒw ~5.2), predicting moderate bioaccumulation potential .

Q. How can researchers resolve contradictions in experimental data related to the physicochemical properties of this compound?

- Methodological Answer :